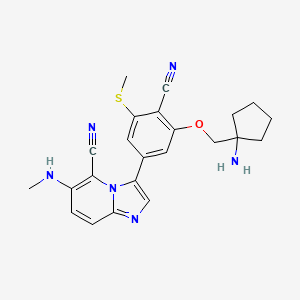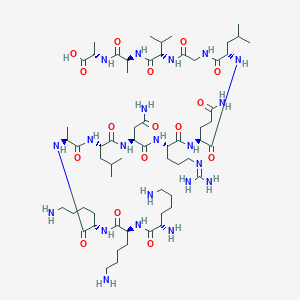
Sik-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sik-IN-1 is a potent inhibitor of salt-inducible kinases, specifically targeting salt-inducible kinase 1, salt-inducible kinase 2, and salt-inducible kinase 3. These kinases are part of the adenosine monophosphate-activated protein kinase family and play crucial roles in various physiological processes, including metabolism, inflammation, and circadian rhythms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sik-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Sik-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and solvents such as dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
Sik-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the roles of salt-inducible kinases in various chemical reactions and pathways.
Biology: Investigates the biological functions of salt-inducible kinases in cellular processes such as metabolism, inflammation, and circadian rhythms.
Medicine: Explores the therapeutic potential of this compound in treating diseases related to dysregulated kinase activity, such as cancer, metabolic disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting salt-inducible kinases
作用機序
Sik-IN-1 exerts its effects by inhibiting the activity of salt-inducible kinases. These kinases are involved in the phosphorylation of various substrates, including class IIa histone deacetylases and cAMP-regulated transcriptional coactivators. By inhibiting these kinases, this compound modulates the activity of these substrates, leading to changes in gene expression and cellular functions. The inhibition of salt-inducible kinases also affects inflammatory pathways, reducing the production of pro-inflammatory cytokines and increasing the production of immunoregulatory cytokines .
類似化合物との比較
GLPG3312: Another potent inhibitor of salt-inducible kinases with similar selectivity and pharmacokinetic properties.
YKL-05-099: A tool compound that inhibits salt-inducible kinase 3 and has shown efficacy in preclinical models of acute myeloid leukemia.
MRIA9: A dual inhibitor of salt-inducible kinases and p21-activated kinases, used in studies of ovarian cancer .
Uniqueness of Sik-IN-1: this compound is unique due to its high selectivity and potency in inhibiting salt-inducible kinases. It has been extensively studied for its dual mechanism of action, which includes reducing pro-inflammatory cytokines and increasing immunoregulatory cytokine production. This makes this compound a valuable tool in both basic research and therapeutic development .
特性
分子式 |
C23H24N6OS |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
3-[3-[(1-aminocyclopentyl)methoxy]-4-cyano-5-methylsulfanylphenyl]-6-(methylamino)imidazo[1,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C23H24N6OS/c1-27-17-5-6-22-28-13-19(29(22)18(17)12-25)15-9-20(16(11-24)21(10-15)31-2)30-14-23(26)7-3-4-8-23/h5-6,9-10,13,27H,3-4,7-8,14,26H2,1-2H3 |
InChIキー |
AWLHPMOLJAWKDL-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(N2C(=NC=C2C3=CC(=C(C(=C3)SC)C#N)OCC4(CCCC4)N)C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)



![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)




